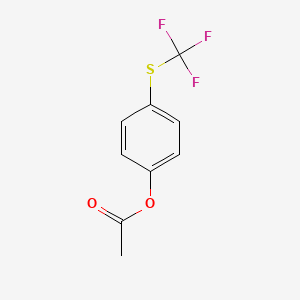![molecular formula C10H20N2O3 B6315374 tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate CAS No. 1549812-78-3](/img/structure/B6315374.png)
tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-4-5-14-6-8(7)12/h7-8H,4-6H2,1-3H3, (H,12,13)/t7-,8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 216.28 g/mol and a molecular formula of C10H20N2O3 . The compound is typically stored in a refrigerator .Aplicaciones Científicas De Investigación
Decomposition and Environmental Remediation
Research on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor indicates the viability of advanced decomposition methods for tert-butyl-based compounds in environmental remediation. This study highlights the potential for using radio frequency plasma reactors for decomposing complex organic compounds, suggesting possible applications for similar tert-butyl compounds in mitigating environmental pollution (Hsieh et al., 2011).
Biodegradation
The biodegradation of ether compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater showcases the microbial potential to degrade tert-butyl-based substances. Understanding these processes can inform bioremediation strategies for soil and water contaminated with similar chemical structures, offering a greener alternative to traditional remediation techniques (Thornton et al., 2020).
Bioseparation Technologies
Three-phase partitioning (TPP) has been identified as a promising non-chromatographic bioseparation technology for the extraction, separation, and purification of bioactive molecules. This method's application in separating components such as tert-butanol highlights the potential for purifying and studying complex tert-butyl derivatives in research and industrial settings (Yan et al., 2018).
Synthesis and Industrial Applications
Studies on the non-phosgene synthesis of N-substituted carbamates provide a green chemistry perspective on producing carbamates, which are crucial in pharmaceuticals, agrochemicals, and polymers. The advancements in using carbon dioxide and other less toxic carbonyl reagents for synthesizing N-substituted carbamates could be relevant for synthesizing compounds like tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate, offering environmentally friendly and sustainable production methods (Shang Jianpen, 2014).
Safety and Hazards
The safety information for “tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate” indicates that it has the following hazard statements: H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
The primary targets of “tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate” are currently unknown. This compound is a derivative of piperidine, a common structure in many pharmaceuticals, suggesting potential interactions with a variety of biological targets .
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the diversity of piperidine derivatives and their wide range of biological activities, this compound could potentially influence multiple pathways .
Pharmacokinetics
Its tert-butyl group could potentially enhance lipophilicity, which may improve absorption and distribution .
Propiedades
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUNVCLBHFFYFH-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

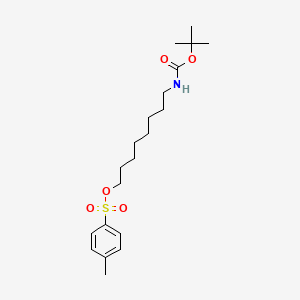
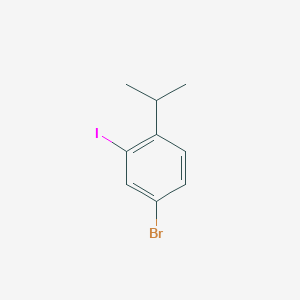
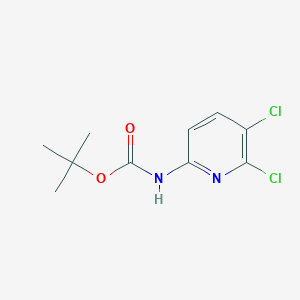
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)
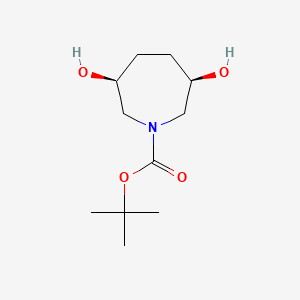
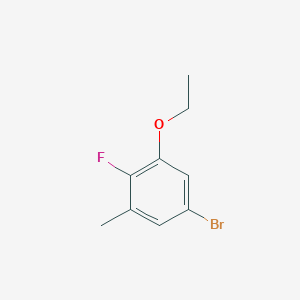
![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)
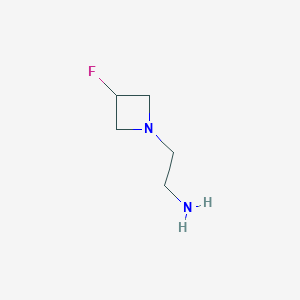
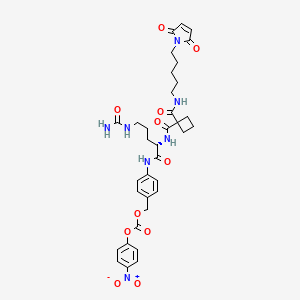
![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)
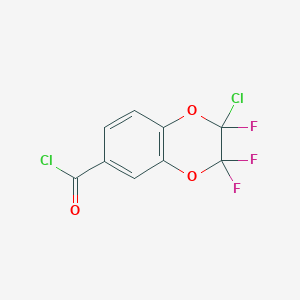
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)
